molecular formula C7H9BrN2O B12835504 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one CAS No. 69413-07-6

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B12835504
CAS No.: 69413-07-6
M. Wt: 217.06 g/mol
InChI Key: BSZKOCLRLBJGMU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one typically involves the bromination of 1-(3-methyl-1H-pyrazol-1-yl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazoles with various functional groups.

    Reduction: 1-(3-methyl-1H-pyrazol-1-yl)propan-1-ol.

    Oxidation: 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-1H-pyrazol-1-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Methyl-1H-pyrazole: The core pyrazole structure without the propanone side chain, used in various chemical syntheses.

Uniqueness

2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is unique due to the presence of both the bromine atom and the pyrazole ring, which confer specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

69413-07-6

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-1-(3-methylpyrazol-1-yl)propan-1-one

InChI

InChI=1S/C7H9BrN2O/c1-5-3-4-10(9-5)7(11)6(2)8/h3-4,6H,1-2H3

InChI Key

BSZKOCLRLBJGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)C(C)Br

Origin of Product

United States

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